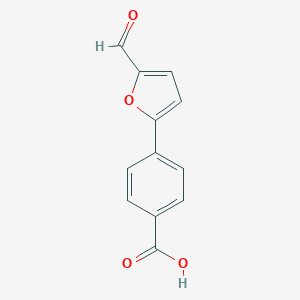

4-(5-Formyl-2-furyl)benzoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(5-formylfuran-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIJVLPGGBXNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346452 | |

| Record name | 4-(5-Formyl-2-furyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39245-15-3 | |

| Record name | 4-(5-Formyl-2-furyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(5-Formyl-2-furyl)benzoic acid" CAS number 39245-15-3 properties

An In-depth Technical Guide to 4-(5-Formyl-2-furyl)benzoic acid (CAS: 39245-15-3)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential biological significance of this compound, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a bifunctional molecule incorporating a carboxylic acid and an aldehyde, making it a versatile intermediate for the synthesis of more complex molecular architectures.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 39245-15-3 | [1][2] |

| Molecular Formula | C₁₂H₈O₄ | [1][2] |

| Molecular Weight | 216.19 g/mol | [1][2] |

| IUPAC Name | 4-(5-formylfuran-2-yl)benzoic acid | - |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)C=O)C(=O)O | [2] |

| InChI Key | LBIJVLPGGBXNPM-UHFFFAOYSA-N | [2] |

| Appearance | Brown-red solid | [1] |

Spectral Data (Reference)

Detailed spectral data for this compound is not available in the searched literature. However, the spectral properties of the closely related compound, 4-formylbenzoic acid (CAS: 619-66-9), can provide valuable reference points for characterization.

Table 2: Reference Spectral Data for 4-Formylbenzoic acid

| Spectrum Type | Key Features | Source |

| ¹H NMR | Signals corresponding to carboxylic acid proton, aldehyde proton, and aromatic protons are expected. For 4-formylbenzoic acid in DMSO-d₆, characteristic shifts are observed around 13.5 ppm (COOH), 10.14 ppm (CHO), and 8.0-8.2 ppm (aromatic CH). | [4] |

| ¹³C NMR | Resonances for the carboxyl carbon, aldehyde carbon, and aromatic carbons are anticipated. For 4-formylbenzoic acid, these typically appear around 167 ppm (COOH), 193 ppm (CHO), and within the 129-139 ppm range for the aromatic carbons. | [5] |

| IR Spectroscopy | Characteristic absorption bands include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (~1680-1710 cm⁻¹), and a distinct C=O stretch for the aldehyde (~1690-1715 cm⁻¹). Aromatic C-H and C=C stretching vibrations are also expected. | [6][7] |

| Mass Spectrometry | The mass spectrum of 4-formylbenzoic acid shows a prominent molecular ion peak. | [8] |

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves the hydrolysis of its corresponding methyl ester, methyl 4-(5-formyl-2-furyl)benzoate (CAS: 53355-29-6).[1]

Experimental Protocol: Hydrolysis of Methyl 4-(5-formyl-2-furyl)benzoate [1]

-

Materials:

-

Methyl 4-(5-formyl-2-furyl)benzoate (1 mmol)

-

Lithium hydroxide (LiOH) (10 mmol)

-

Methanol (CH₃OH) (10 mL)

-

Water (H₂O) (5 mL)

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

-

Procedure:

-

To a solution of methyl 4-(5-formyl-2-furyl)benzoate in methanol and water, add lithium hydroxide.

-

Reflux the reaction mixture for approximately 1 hour, monitoring the disappearance of the starting ester by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and acidify to a pH of 4-5 with 2N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (2 x 20 mL).

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield this compound as a brown-red solid.

-

Caption: Synthetic workflow for this compound.

Reactivity

The presence of both a carboxylic acid and an aldehyde group allows for a wide range of chemical transformations.

-

Reactions of the Aldehyde Group: The formyl group can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines or active methylene compounds to form Schiff bases or chalcone-like structures, respectively.[9] For instance, derivatives of 4-formylbenzoic acid have been used in Claisen-Schmidt condensations to synthesize chalcones.[10]

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can be converted to esters, amides, or acid chlorides. Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for ester formation.[11]

The bifunctional nature of this molecule necessitates careful planning of synthetic strategies, often requiring the use of protecting groups to achieve chemoselectivity.[9]

Biological Activity and Drug Development Potential

While specific biological data for this compound is limited in the reviewed literature, the furan and benzoic acid moieties are present in numerous biologically active compounds.

Derivatives of benzoic acid have been investigated for a wide range of therapeutic applications, including as inhibitors of steroid 5α-reductase and as VLA-4 antagonists.[12] The furan ring is a common scaffold in medicinal chemistry, with derivatives exhibiting antibacterial, antifungal, anti-inflammatory, and anticancer properties.[13]

Furthermore, derivatives of 4-formylbenzoic acid have been synthesized and evaluated for their enzyme inhibition activities, including anticholinesterase, tyrosinase, and urease inhibition.[10] This suggests that this compound could serve as a valuable starting material for the discovery of novel therapeutic agents.

The following diagram illustrates a general workflow for the preliminary biological evaluation of a novel chemical entity like this compound.

Caption: A generalized workflow for biological screening.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its bifunctional nature allows for diverse chemical modifications, paving the way for the creation of extensive compound libraries for biological screening. Further research is warranted to fully elucidate the specific physical, chemical, and biological properties of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Wikidata [wikidata.org]

- 3. mdpi.com [mdpi.com]

- 4. 4-Formylbenzoic acid(619-66-9) 1H NMR [m.chemicalbook.com]

- 5. 4-Formylbenzoic acid(619-66-9) 13C NMR spectrum [chemicalbook.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectrabase.com [spectrabase.com]

- 8. Benzoic acid, 4-formyl- [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

An In-depth Technical Guide on the Molecular Structure of 4-(5-Formyl-2-furyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 4-(5-Formyl-2-furyl)benzoic acid (CAS No: 39245-15-3). Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide leverages data from structurally similar compounds to predict its characteristics. This document covers its chemical and physical properties, a general synthesis protocol, and predicted spectroscopic data. Additionally, it explores the potential biological significance of this molecule by examining the known activities of related furan-containing benzoic acid derivatives. This guide aims to serve as a valuable resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and materials science.

Introduction

This compound is a bifunctional organic compound featuring a benzoic acid moiety linked to a furan ring bearing a formyl group. This unique combination of functional groups—a carboxylic acid, an aldehyde, and a furan ring—makes it an interesting candidate for various applications, including as a building block in organic synthesis, in the development of novel polymers, and potentially as a pharmacologically active agent. Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The benzoic acid group can enhance solubility and provides a site for further chemical modification.

Molecular Structure and Properties

The molecular structure of this compound consists of a central furan ring substituted at the 2-position with a 4-carboxyphenyl group and at the 5-position with a formyl group.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₈O₄ | [5] |

| Molecular Weight | 216.19 g/mol | [5] |

| CAS Number | 39245-15-3 | [5] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)C=O)C(=O)O | N/A |

Predicted Structural Data

Direct crystallographic data for this compound is not currently available in the searched literature. Therefore, precise bond lengths and angles cannot be provided. However, based on known values for similar structures like benzoic acid and furan, the following predictions can be made:

-

The benzoic acid moiety is expected to be largely planar.

-

The furan ring is also planar.

-

The dihedral angle between the phenyl and furan rings will influence the overall conformation of the molecule.

Synthesis

A general protocol for the synthesis of this compound can be adapted from methods used for similar compounds. One common route involves the hydrolysis of the corresponding methyl ester, 4-(5-Formyl-furan-2-yl)-benzoic acid methyl ester.[5]

Experimental Protocol: Synthesis via Ester Hydrolysis

Objective: To synthesize this compound from its methyl ester precursor.

Materials:

-

4-(5-Formyl-furan-2-yl)-benzoic acid methyl ester

-

Lithium hydroxide (LiOH)

-

Methanol (CH₃OH)

-

Water (H₂O)

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

Procedure:

-

Dissolve 4-(5-Formyl-furan-2-yl)-benzoic acid methyl ester (1 mmol) in a mixture of methanol (10 mL) and water (5 mL).

-

Add lithium hydroxide (10 mmol) to the solution.

-

Reflux the reaction mixture for approximately 1 hour, monitoring the disappearance of the starting ester by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and acidify with 2N HCl to a pH of 4-5.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with a saturated NaHCO₃ solution (2 x 20 mL) followed by brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the desired product as a solid.[5]

Conclusion

This compound is a molecule with significant potential for applications in both materials science and medicinal chemistry. While direct experimental data on its molecular structure and biological activity is limited, this guide provides a comprehensive overview based on the analysis of related compounds. The synthetic route is straightforward, and the predicted spectroscopic data offer a basis for its characterization. Further research is warranted to fully elucidate the properties of this compound and to explore its potential as a lead molecule in drug discovery or as a functional building block in the design of novel materials.

References

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. ijabbr.com [ijabbr.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Profile of 4-(5-Formyl-2-furyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Formyl-2-furyl)benzoic acid is a bifunctional organic compound containing a carboxylic acid group and an aldehyde group, linked by a furan and a benzene ring. This structure makes it a valuable building block in medicinal chemistry and materials science, with potential applications in the synthesis of novel therapeutic agents and functional polymers. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in various research and development settings.

This technical guide provides a summary of the available spectroscopic data for this compound. Due to the limited availability of experimentally derived spectra in public databases, this guide also includes predicted spectroscopic data to aid researchers in their analytical endeavors.

Data Presentation

The following tables summarize the predicted and comparative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.70 | s | 1H | Aldehydic proton (-CHO) |

| ~8.15 | d | 2H | Aromatic protons (ortho to -COOH) |

| ~7.90 | d | 2H | Aromatic protons (meta to -COOH) |

| ~7.40 | d | 1H | Furan proton |

| ~7.00 | d | 1H | Furan proton |

| ~13.0 | br s | 1H | Carboxylic acid proton (-COOH) |

Note: Predicted data is based on standard chemical shift values and coupling constants for similar structural motifs. The solvent is assumed to be DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~178 | Aldehydic carbon (-CHO) |

| ~167 | Carboxylic acid carbon (-COOH) |

| ~158 | Furan carbon (C-O) |

| ~154 | Furan carbon (C-CHO) |

| ~135 | Aromatic carbon (ipso-COOH) |

| ~131 | Aromatic carbon (ipso-furan) |

| ~130 | Aromatic carbons (ortho to -COOH) |

| ~126 | Aromatic carbons (meta to -COOH) |

| ~124 | Furan carbon |

| ~113 | Furan carbon |

Note: This is predicted data and actual experimental values may vary.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1680 | C=O stretch (Aldehyde) |

| ~1600, ~1475 | C=C stretch (Aromatic and Furan rings) |

| ~1250 | C-O stretch (Carboxylic acid and Furan) |

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 216.04 | [M]⁺ (Molecular Ion) |

| 199 | [M-OH]⁺ |

| 187 | [M-CHO]⁺ |

| 171 | [M-COOH]⁺ |

| 143 | [M-COOH-CO]⁺ |

| 115 | Furan-benzoic acid fragment |

Note: Fragmentation patterns are predicted based on the structure of the molecule.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester.[1]

-

Materials: this compound methyl ester, Lithium hydroxide (LiOH), Methanol (CH₃OH), Water (H₂O), Hydrochloric acid (HCl, 2N), Ethyl acetate (EtOAc), Sodium bicarbonate (NaHCO₃) solution (saturated), Brine.

-

Procedure:

-

Dissolve this compound methyl ester (1 mmol) in a mixture of methanol (10 mL) and water (5 mL).

-

Add lithium hydroxide (10 mmol) to the solution.

-

Reflux the reaction mixture for approximately 1 hour, monitoring the disappearance of the starting ester by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and acidify to pH 4-5 with 2N HCl.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the solid product.

-

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The infrared spectrum would be obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed using an ATR accessory.

-

Mass Spectrometry: The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe or through a gas chromatograph.

Mandatory Visualization

References

An In-depth Technical Guide to the Synthesis of 4-(5-Formyl-2-furyl)benzoic Acid from Furan Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-(5-formyl-2-furyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a three-step sequence commencing with a Suzuki-Miyaura cross-coupling reaction to construct the core aryl-furan scaffold, followed by a regioselective Vilsmeier-Haack formylation, and culminating in a saponification to yield the target carboxylic acid. This document furnishes detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate the successful laboratory preparation of this compound.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a convergent three-step approach. The key intermediate, methyl 4-(5-formylfuran-2-yl)benzoate, is first synthesized and then hydrolyzed to the final product. The synthesis of the intermediate itself begins with the formation of a carbon-carbon bond between a furan ring and a benzoate moiety, followed by the introduction of a formyl group onto the furan ring.

The overall synthetic transformation can be visualized as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(furan-2-yl)benzoate via Suzuki-Miyaura Coupling

This procedure outlines the palladium-catalyzed cross-coupling of methyl 4-bromobenzoate with furan-2-boronic acid.

Reaction Scheme:

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Methyl 4-bromobenzoate | 215.04 |

| Furan-2-boronic acid | 111.92 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 |

| Potassium carbonate (K₂CO₃) | 138.21 |

| Toluene | - |

| Ethanol | - |

| Water | - |

| Ethyl acetate | - |

| Brine (saturated NaCl solution) | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 |

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromobenzoate (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system of toluene, ethanol, and water (4:1:1 v/v/v) to the flask.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield methyl 4-(furan-2-yl)benzoate.

Quantitative Data:

| Reactant/Product | Molar Ratio (eq) | Typical Yield (%) |

| Methyl 4-bromobenzoate | 1.0 | - |

| Furan-2-boronic acid | 1.2 | - |

| K₂CO₃ | 2.0 | - |

| Pd(PPh₃)₄ | 0.03 | - |

| Methyl 4-(furan-2-yl)benzoate | - | 85-95 |

Step 2: Vilsmeier-Haack Formylation of Methyl 4-(furan-2-yl)benzoate

This procedure describes the formylation of the furan ring at the C5 position.

Reaction Scheme:

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Methyl 4-(furan-2-yl)benzoate | 202.20 |

| Phosphorus oxychloride (POCl₃) | 153.33 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 |

| 1,2-Dichloroethane (DCE), anhydrous | 98.96 |

| Sodium acetate (CH₃COONa) | 82.03 |

| Diethyl ether (Et₂O) | 74.12 |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - |

| Brine (saturated NaCl solution) | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 |

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to the flask and cool to 0 °C using an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the DMF, maintaining the temperature below 10 °C. The Vilsmeier reagent will form as a yellowish, crystalline mass.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Dilute the Vilsmeier reagent with anhydrous 1,2-dichloroethane.

-

Prepare a solution of methyl 4-(furan-2-yl)benzoate (1.0 eq) in anhydrous 1,2-dichloroethane.

-

Add the methyl 4-(furan-2-yl)benzoate solution dropwise to the stirred Vilsmeier reagent suspension, maintaining the temperature at 0-5 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

-

Add a solution of sodium acetate in water to hydrolyze the iminium salt intermediate and stir vigorously for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain methyl 4-(5-formylfuran-2-yl)benzoate.

Quantitative Data:

| Reactant/Product | Molar Ratio (eq) | Typical Yield (%) |

| Methyl 4-(furan-2-yl)benzoate | 1.0 | - |

| POCl₃ | 1.1 | - |

| DMF | 3.0 | - |

| Methyl 4-(5-formylfuran-2-yl)benzoate | - | 70-80 |

Step 3: Hydrolysis of Methyl 4-(5-formylfuran-2-yl)benzoate

This final step involves the saponification of the methyl ester to the desired carboxylic acid.[1]

Reaction Scheme:

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Methyl 4-(5-formylfuran-2-yl)benzoate | 230.22 |

| Lithium hydroxide (LiOH) | 23.95 |

| Methanol (CH₃OH) | 32.04 |

| Water (H₂O) | 18.02 |

| 2N Hydrochloric acid (HCl) | - |

| Ethyl acetate (EtOAc) | 88.11 |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - |

| Brine (saturated NaCl solution) | - |

Procedure:

-

To a solution of methyl 4-(5-formylfuran-2-yl)benzoate (1 mmol) in methanol (10 mL) and water (5 mL), add lithium hydroxide (10 mmol).[1]

-

Reflux the reaction mixture for approximately 1 hour, monitoring the disappearance of the starting material by TLC.[1]

-

After cooling to room temperature, acidify the mixture with 2N HCl to a pH of 4-5.[1]

-

Extract the product with ethyl acetate (3 x 25 mL).[1]

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (2 x 20 mL).[1]

-

Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent to obtain this compound as a solid.[1]

Quantitative Data:

| Reactant/Product | Molar Ratio (eq) | Typical Yield (%) |

| Methyl 4-(5-formylfuran-2-yl)benzoate | 1.0 | - |

| LiOH | 10.0 | - |

| This compound | - | ~96[1] |

Signaling Pathways and Experimental Workflows

The logical flow of the synthetic process can be represented using a directed graph.

Caption: Logical workflow for the synthesis of this compound.

The catalytic cycle for the Suzuki-Miyaura coupling, the key C-C bond-forming step, is illustrated below.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling step.

References

An In-depth Technical Guide to the Chemical Reactivity of the Formyl Group in 4-(5-Formyl-2-furyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Formyl-2-furyl)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a carboxylic acid moiety and a reactive formyl group on a furan ring, makes it a versatile building block for the synthesis of a diverse range of derivatives. Benzoic acid and its derivatives have been explored for various therapeutic applications, including as VLA-4 antagonists and inhibitors of acetylcholinesterase and carbonic anhydrase, highlighting the potential of novel derivatives in drug discovery.[1][2] This guide provides a comprehensive overview of the chemical reactivity of the formyl group in this compound, focusing on key transformations including condensation reactions, olefination, reductive amination, oxidation, and reduction. Detailed experimental protocols, based on analogous transformations, are provided to facilitate the practical application of this versatile intermediate.

Core Reactivity of the Formyl Group

The formyl group in this compound is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The principal reactions involving the aldehyde functionality are summarized below.

Logical Flow of Formyl Group Transformations

Caption: Key chemical transformations of the formyl group.

Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[3][4] This reaction is highly effective for converting the formyl group of this compound into α,β-unsaturated systems, which are valuable precursors for further synthetic manipulations.

Experimental Protocol: Knoevenagel Condensation with Malononitrile (Representative)

Objective: To synthesize 4-(5-(2,2-dicyanovinyl)-2-furyl)benzoic acid.

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol

-

Hydrochloric acid (1 M)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq.) to the solution.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Acidify the residue with 1 M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Typical Yield (%) |

| This compound | Malononitrile | Piperidine | Ethanol | Reflux | >90 (estimated) |

| This compound | Ethyl cyanoacetate | Piperidine | Toluene | Reflux | 85-95 (estimated) |

| This compound | Diethyl malonate | Piperidine/Acetic Acid | Toluene | Reflux | 80-90 (estimated) |

Note: Yields are estimated based on typical Knoevenagel condensations with aromatic aldehydes.

Workflow for Knoevenagel Condensation

Caption: A typical workflow for Knoevenagel condensation.

Olefination: The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[5] This reaction is highly valuable for converting the formyl group of this compound into a variety of substituted vinyl derivatives. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium chloride (Representative)

Objective: To synthesize 4-(5-(2-phenylvinyl)-2-furyl)benzoic acid.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Sodium hydride (NaH) or other strong base

-

Anhydrous tetrahydrofuran (THF)

-

This compound

-

Standard laboratory glassware for anhydrous reactions and purification equipment

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C and add NaH (1.1 eq.) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide (a color change is typically observed).

-

Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature overnight, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Ylide Precursor | Base | Solvent | Product Stereochemistry | Typical Yield (%) |

| Methyltriphenylphosphonium bromide | n-BuLi | THF | Terminal alkene | 70-90 (estimated) |

| Ethyltriphenylphosphonium bromide | NaH | THF | (Z)-alkene (major) | 70-85 (estimated) |

| (Carbethoxymethyl)triphenylphosphonium bromide | NaOEt | Ethanol | (E)-alkene (major) | 80-95 (estimated) |

Note: Yields and stereochemistry are estimated based on general principles of the Wittig reaction.

Reductive Amination

Reductive amination is a two-step process that transforms an aldehyde into an amine.[6] It involves the initial formation of an imine or enamine, followed by reduction to the corresponding amine. This reaction is a cornerstone of medicinal chemistry for the introduction of nitrogen-containing functional groups.

Experimental Protocol: Reductive Amination with Benzylamine (Representative)

Objective: To synthesize 4-(5-((benzylamino)methyl)-2-furyl)benzoic acid.

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (catalytic)

-

Saturated sodium bicarbonate solution

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve this compound (1.0 eq.) and benzylamine (1.1 eq.) in DCM.

-

Add a catalytic amount of glacial acetic acid (0.1 eq.).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Amine | Reducing Agent | Solvent | Typical Yield (%) |

| Ammonia (as NH₄Cl) | NaCNBH₃ | Methanol | 60-80 (estimated) |

| Aniline | NaBH(OAc)₃ | DCM | 70-90 (estimated) |

| Morpholine | NaBH(OAc)₃ | DCE | 75-95 (estimated) |

Note: Yields are estimated based on typical reductive amination reactions.

Hypothetical Signaling Pathway Inhibition

Derivatives of this compound, particularly those bearing amine functionalities, could potentially act as inhibitors of specific signaling pathways implicated in disease. For instance, they could be designed to target kinases or other enzymes involved in cell proliferation and survival.

Caption: Hypothetical inhibition of a kinase cascade.

Oxidation

The formyl group of this compound can be readily oxidized to a carboxylic acid, yielding the corresponding furan-dicarboxylic acid derivative. This transformation is typically achieved using a variety of oxidizing agents.

Experimental Protocol: Oxidation to Dicarboxylic Acid (Representative)

Objective: To synthesize 4-(5-carboxy-2-furyl)benzoic acid.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄) or Pinnick oxidation reagents (NaClO₂, NaH₂PO₄, 2-methyl-2-butene)

-

Appropriate solvent (e.g., acetone/water for KMnO₄, t-butanol/water for Pinnick)

-

Sulfuric acid (for KMnO₄) or hydrochloric acid (for workup)

-

Sodium bisulfite (for KMnO₄ workup)

-

Standard laboratory glassware and purification equipment

Procedure (using Pinnick Oxidation):

-

Dissolve this compound (1.0 eq.) in a mixture of t-butanol and water.

-

Add 2-methyl-2-butene (4-5 eq.) as a chlorine scavenger.

-

In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water.

-

Add the aqueous solution of the oxidizing agents dropwise to the solution of the aldehyde at room temperature.

-

Stir the reaction mixture for 4-12 hours, monitoring by TLC.

-

After completion, quench any excess oxidant by adding a saturated solution of sodium bisulfite.

-

Acidify the mixture with HCl to precipitate the dicarboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

| Oxidizing Agent(s) | Solvent | Temperature | Typical Yield (%) |

| KMnO₄ | Acetone/Water | 0 °C to RT | 70-85 (estimated) |

| NaClO₂, NaH₂PO₄, 2-methyl-2-butene (Pinnick) | t-Butanol/Water | RT | >90 (estimated) |

| Ag₂O, NaOH | Water/Ethanol | Reflux | 80-95 (estimated) |

Note: Yields are estimated based on typical aldehyde oxidations.

Reduction

The formyl group can be selectively reduced to a hydroxymethyl group using a variety of reducing agents, most commonly sodium borohydride (NaBH₄). This reaction provides access to the corresponding alcohol derivative, which can serve as a precursor for further functionalization.

Experimental Protocol: Reduction to Alcohol (Representative)

Objective: To synthesize 4-(5-(hydroxymethyl)-2-furyl)benzoic acid.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Hydrochloric acid (1 M)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve this compound (1.0 eq.) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.0-1.5 eq.) portion-wise, controlling the evolution of gas.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases and the pH is acidic.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

| Reducing Agent | Solvent | Temperature | Typical Yield (%) |

| NaBH₄ | Methanol | 0 °C to RT | >95 (estimated) |

| LiAlH₄ | THF | 0 °C to RT | >90 (estimated) |

| H₂, Pd/C | Ethanol | RT | >95 (estimated) |

*Note: LiAlH₄ will also reduce the carboxylic acid. Catalytic hydrogenation may also reduce the furan ring under forcing conditions. NaBH₄ is generally the preferred reagent for selective aldehyde reduction in the presence of a carboxylic acid.

Conclusion

The formyl group of this compound offers a versatile handle for a wide array of chemical transformations, making this molecule a valuable building block in the synthesis of complex organic molecules. The reactions outlined in this guide—Knoevenagel condensation, Wittig olefination, reductive amination, oxidation, and reduction—provide a robust toolkit for researchers in drug discovery and materials science to generate novel derivatives with potentially valuable biological or physical properties. The provided protocols, while based on analogous systems, offer a solid foundation for the development of specific synthetic routes tailored to the desired target molecules. Further investigation into the biological activities of the synthesized derivatives is warranted to fully explore the potential of this promising scaffold.

References

- 1. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

A Technical Guide to the Solubility of 4-(5-Formyl-2-furyl)benzoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 4-(5-Formyl-2-furyl)benzoic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides detailed experimental protocols for researchers to determine precise solubility parameters.

Introduction

This compound is a bifunctional organic compound containing both a carboxylic acid and an aldehyde group. Its structure suggests a degree of polarity, which influences its solubility in various organic solvents. Understanding the solubility of this compound is critical for its purification, formulation, and application in various fields, including medicinal chemistry and materials science.

Qualitative Solubility Profile

The synthesis of this compound often involves extraction from an acidified aqueous solution using ethyl acetate, indicating good solubility in this solvent[1]. The compound is isolated as a solid, which implies it is not infinitely soluble.

Table 1: Inferred Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Likely Soluble | Capable of hydrogen bonding with the carboxylic acid group. |

| Polar Aprotic | Ethyl Acetate, DMSO, DMF, Acetone | Likely Soluble | Good dipole-dipole interactions with the polar functional groups. Extraction with ethyl acetate is documented[1]. |

| Non-Polar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

| Aqueous Base | 5% aq. NaHCO₃, 5% aq. NaOH | Soluble | The carboxylic acid will be deprotonated to form a highly water-soluble carboxylate salt. |

| Aqueous Acid | 5% aq. HCl | Insoluble | The carboxylic acid will remain protonated, and the overall polarity is insufficient for significant water solubility. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following is a general method for determining the solubility of a solid organic compound like this compound in various organic solvents at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone, toluene, hexane)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a micropipette.

-

Dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizations

The following diagrams illustrate key workflows related to this compound.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in scientific literature, its chemical structure provides a basis for a qualitative assessment. For researchers requiring precise solubility values, the experimental protocol provided in this guide offers a robust method for generating this critical data. The workflows for synthesis and solubility determination are also visualized to aid in experimental planning.

References

An In-depth Technical Guide to the Thermal Stability of 4-(5-Formyl-2-furyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to evaluate the thermal stability of 4-(5-Formyl-2-furyl)benzoic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on the requisite experimental protocols and data interpretation necessary for its thermal characterization. This approach equips researchers with the foundational knowledge to perform a robust thermal stability analysis.

Introduction to Thermal Stability in Drug Development

Thermal stability is a critical parameter in the development of pharmaceutical compounds. It influences storage conditions, shelf-life, and the formulation of the final drug product. For a compound such as this compound, understanding its response to thermal stress is essential for predicting its degradation pathways and ensuring its safety and efficacy. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Analysis Data

| Thermal Property | Expected Observation | Significance |

| Melting Point (T_m) | Sharp endothermic peak in DSC | Indicates the transition from solid to liquid phase. A sharp peak is characteristic of a pure crystalline solid. |

| Decomposition Temperature (T_d) | Onset of mass loss in TGA | The temperature at which the molecule begins to chemically break down. |

| Glass Transition (T_g) | Step change in the DSC baseline | Relevant if the compound exists in an amorphous state. Indicates the transition from a rigid to a more flexible amorphous solid. |

| Mass Loss Events | Step-wise decreases in the TGA curve | Can indicate the loss of solvent, water, or specific functional groups upon heating. |

Experimental Protocols for Thermal Stability Assessment

To determine the thermal properties of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. Simultaneous Thermal Analysis (STA) can also be employed, which conducts both TGA and DSC measurements on the same sample concurrently, ensuring identical experimental conditions.[1][2][3][4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[5][6] This technique is ideal for determining decomposition temperatures and observing mass loss events.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of a controlled heating program.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the solid this compound into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument.[5]

-

Purge the furnace with an inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a linear rate of 10 °C/min up to a final temperature of 600 °C. This range should be sufficient to observe the complete decomposition of most organic molecules.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset temperature of a significant mass loss event is typically reported as the decomposition temperature.

-

The derivative of the TGA curve (DTG) can be plotted to more clearly identify the temperatures of maximum mass loss rates.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to detect thermal events such as melting, crystallization, and glass transitions.[7]

Objective: To determine the melting point and other phase transitions of this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the solid this compound into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Maintain an inert atmosphere by purging with nitrogen or argon at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample at a controlled rate of 10 °C/min to a temperature well above the expected melting point (e.g., 300 °C).

-

Cool the sample back to the starting temperature at the same rate.

-

A second heating cycle is often performed to observe the behavior of the melt-quenched sample.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow (in W/g or mW) versus temperature.

-

An endothermic peak will indicate melting. The peak onset or the peak maximum can be reported as the melting point.

-

A step-like change in the baseline indicates a glass transition.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the thermal stability of this compound.

Caption: Workflow for Thermal Stability Analysis.

Conclusion

While specific thermal stability data for this compound is not currently published, this guide provides the necessary framework for its determination. By following the detailed protocols for TGA and DSC, researchers can generate a comprehensive thermal stability profile. This information is invaluable for the continued development of this compound for pharmaceutical applications, ensuring its quality, safety, and efficacy. The provided workflow and data table template serve as a practical guide for these essential experimental investigations.

References

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. Simultaneous TG-DSC-DTA | NFFA.eu [nffa.eu]

- 3. Simultaneous Thermal Analysis (STA) – Ebatco Lab Services [ebatco.com]

- 4. Simultaneous Thermogravimetric Analysis | Thermal Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 4-(5-Formyl-2-furyl)benzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is of paramount importance. 4-(5-Formyl-2-furyl)benzoic acid, a heterocyclic aromatic compound, has emerged as a promising and versatile building block in drug discovery. Its unique structural features, comprising a benzoic acid moiety, a furan ring, and a reactive aldehyde group, offer a trifecta of opportunities for chemical modification and the synthesis of diverse compound libraries with a wide range of biological activities. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its utility in the design and synthesis of novel anticancer and antimicrobial agents.

Synthesis of the Core Scaffold

The parent compound, this compound, can be synthesized through various chemical routes. A common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester, methyl 4-(5-formyl-2-furyl)benzoate.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound involves the hydrolysis of its ester precursor.[1]

Materials:

-

Methyl 4-(5-formyl-2-furyl)benzoate

-

Lithium hydroxide (LiOH)

-

Methanol (CH₃OH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, 2N solution)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

Procedure:

-

Dissolve methyl 4-(5-formyl-2-furyl)benzoate (1 mmol) in a mixture of methanol (10 mL) and water (5 mL).

-

Add lithium hydroxide (10 mmol) to the solution.

-

Reflux the reaction mixture for approximately 1 hour, monitoring the disappearance of the starting ester by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and acidify with 2N HCl to a pH of 4-5.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield this compound as a solid.

Applications in Anticancer Drug Discovery

The aldehyde functionality of this compound serves as a convenient handle for the synthesis of various derivatives, most notably Schiff bases and hydrazones, which have demonstrated significant potential as anticancer agents.

Schiff Base Derivatives: Promising Cytotoxic Agents

Schiff bases, formed by the condensation of the formyl group with primary amines, are a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties. The imine or azomethine group (-C=N-) is crucial for their biological action.

Experimental Protocol: Synthesis of Schiff Bases from this compound

A typical procedure for the synthesis of Schiff bases from this compound is as follows:

Materials:

-

This compound

-

Substituted aniline or other primary amine

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or methanol.

-

Add the substituted primary amine (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solid precipitate (the Schiff base) is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol, DMF) can be performed for further purification.

While specific IC₅₀ values for Schiff bases derived directly from this compound are not extensively reported in publicly available literature, the broader class of furan-containing Schiff bases has shown significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action for anticancer Schiff bases often involve:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Topoisomerase: Interfering with enzymes essential for DNA replication in cancer cells.

-

Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress that leads to cancer cell death.

The following diagram illustrates a generalized workflow for the synthesis and initial anticancer screening of Schiff base derivatives.

Hydrazone Derivatives: A Class of Potent Antiproliferative Compounds

Hydrazones, synthesized from the reaction of the formyl group with hydrazides, represent another important class of derivatives of this compound with potential anticancer activity.

Experimental Protocol: Synthesis of Hydrazones from this compound

The synthesis of hydrazones generally follows a straightforward condensation reaction:

Materials:

-

This compound

-

Substituted hydrazide (R-CO-NH-NH₂)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or methanol.

-

Add the substituted hydrazide (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and collect the precipitated hydrazone by filtration.

-

Wash the product with cold ethanol and dry. Further purification can be achieved by recrystallization.

Applications in Antimicrobial Drug Discovery

The structural motif of this compound is also a valuable starting point for the development of novel antimicrobial agents. Derivatives such as Schiff bases, hydrazones, and other heterocycles have shown promising activity against a range of bacterial and fungal pathogens.

Antimicrobial Activity of Derivatives

The proposed mechanism for the antimicrobial action of such compounds often involves the disruption of the bacterial cell membrane. The following diagram depicts a potential logical relationship in the development of these antimicrobial agents.

Key Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Standardized microbial inoculum

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.

-

Prepare a standardized microbial inoculum and add it to each well (except for the sterility control).

-

Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for derivatives of this compound in the public domain, a generalized table format is provided below for researchers to populate with their experimental findings.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |

| Example-S1 | Schiff Base | MCF-7 | Data |

| Example-S2 | Schiff Base | HeLa | Data |

| Example-H1 | Hydrazone | A549 | Data |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) |

| Example-AS1 | Schiff Base | S. aureus | Data |

| Example-AS2 | Schiff Base | E. coli | Data |

| Example-AH1 | Hydrazone | C. albicans | Data |

Signaling Pathways and Future Directions

The precise signaling pathways modulated by derivatives of this compound are yet to be fully elucidated and represent a significant area for future research. Investigating the molecular targets of the most potent compounds will be crucial for understanding their mechanism of action and for rational drug design.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for anticancer derivatives.

Future research should focus on:

-

Synthesizing and screening a larger and more diverse library of derivatives.

-

Conducting detailed structure-activity relationship (SAR) studies to identify key pharmacophores.

-

Elucidating the specific molecular targets and signaling pathways involved in their biological activity.

-

Evaluating the in vivo efficacy and safety of the most promising lead compounds in animal models.

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its accessible synthesis and the reactivity of its functional groups allow for the creation of a wide array of derivatives with significant potential as anticancer and antimicrobial agents. While further research is needed to fully realize its therapeutic potential, this technical guide provides a solid foundation for researchers to explore the rich chemistry and biology of this promising molecule and its derivatives in the ongoing effort to develop new and effective medicines.

References

The Architectural Versatility of 4-(5-Formyl-2-furyl)benzoic Acid: A Bifunctional Linker for Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-Formyl-2-furyl)benzoic acid stands as a promising yet underexplored bifunctional organic linker for the design and synthesis of advanced porous materials, particularly Metal-Organic Frameworks (MOFs). Its unique molecular architecture, featuring a rigid furan-benzoic acid backbone with two distinct functional termini—a carboxylate group for metal coordination and a chemically active formyl group—offers a versatile platform for creating materials with tunable properties and post-synthetic modification capabilities. This technical guide provides a comprehensive overview of the potential of this linker, drawing parallels from structurally related systems to outline synthesis methodologies, potential material characteristics, and prospective applications in catalysis, adsorption, and drug delivery.

Introduction to this compound as a Bifunctional Linker

The field of crystal engineering has seen a surge in the development of Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework.

This compound (FFBA) is a bifunctional organic linker with the chemical formula C₁₂H₈O₄ and a molecular weight of 216.19 g/mol .[1] Its key structural features include:

-

A Carboxylate Group (-COOH): This moiety readily coordinates with a wide range of metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form the primary coordination bonds that define the MOF structure.

-

A Formyl Group (-CHO): The aldehyde functionality serves as a versatile chemical handle for post-synthetic modification (PSM). This allows for the introduction of new functionalities within the pores of the MOF after its initial synthesis, expanding its potential applications.

-

A Furan-Phenyl Backbone: The rigid and conjugated nature of the furan and benzene rings contributes to the thermal and chemical stability of the resulting framework.

The bifunctional nature of FFBA allows for the design of MOFs with pre-designed, accessible functional sites, which is highly desirable for applications in heterogeneous catalysis, selective gas adsorption, and targeted drug delivery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 39245-15-3 | [1] |

| Molecular Formula | C₁₂H₈O₄ | [1] |

| Molecular Weight | 216.19 g/mol | [1] |

| Appearance | Brown-red solid (as per a general synthesis protocol) | [1] |

Synthesis of this compound

A general and established protocol for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 4-(5-formylfuran-2-yl)benzoate.

Experimental Protocol: Saponification of Methyl 4-(5-formylfuran-2-yl)benzoate

This protocol is adapted from a general procedure for the hydrolysis of similar esters.[1]

Materials:

-

Methyl 4-(5-formylfuran-2-yl)benzoate

-

Methanol (CH₃OH)

-

Water (H₂O)

-

Lithium hydroxide (LiOH)

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

Procedure:

-

Dissolve methyl 4-(5-formylfuran-2-yl)benzoate (1 mmol) in a mixture of methanol (10 mL) and water (5 mL).

-

Add lithium hydroxide (10 mmol) to the solution.

-

Reflux the reaction mixture for approximately 1 hour, monitoring the disappearance of the starting ester by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and acidify with 2N HCl to a pH of 4-5.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with a saturated NaHCO₃ solution (2 x 20 mL) followed by brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield this compound as a solid.

Workflow Diagram:

Caption: Synthesis of this compound.

Hypothetical Metal-Organic Framework Synthesis and Characterization

While specific MOFs based on this compound have not been extensively reported in the literature, we can extrapolate from the synthesis of MOFs with structurally analogous linkers (e.g., those containing both carboxylate and aldehyde functionalities) to propose a viable synthetic route and expected material properties. A common method for MOF synthesis is the solvothermal method.

Experimental Protocol: Solvothermal Synthesis of a Hypothetical FFBA-MOF (e.g., with Zinc)

Materials:

-

This compound (FFBA)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a Teflon-lined autoclave, dissolve this compound (e.g., 0.1 mmol) in DMF (10 mL).

-

In a separate vial, dissolve zinc nitrate hexahydrate (e.g., 0.1 mmol) in DMF (5 mL).

-

Add the metal salt solution to the linker solution and sonicate for 15 minutes to ensure homogeneity.

-

Seal the autoclave and heat it in a programmable oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

-

After cooling to room temperature, decant the mother liquor and wash the resulting crystals with fresh DMF followed by ethanol.

-

Activate the MOF by solvent exchange with a volatile solvent (e.g., chloroform or acetone) followed by heating under vacuum to remove guest molecules from the pores.

Workflow Diagram:

Caption: Hypothetical solvothermal synthesis of an FFBA-MOF.

Expected Characterization Data

The synthesized FFBA-MOF would be characterized using a suite of analytical techniques to determine its structure, porosity, and stability. Expected data, based on analogous systems, are summarized below.

| Characterization Technique | Expected Results |

| Powder X-ray Diffraction (PXRD) | A unique diffraction pattern confirming the formation of a crystalline material. |

| Thermogravimetric Analysis (TGA) | High thermal stability, likely stable up to 300-400 °C in an inert atmosphere. |

| Brunauer-Emmett-Teller (BET) Analysis | A significant surface area, potentially in the range of 1000-3000 m²/g, indicative of a porous structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic carboxylate stretching bands, confirming coordination to the metal center. The C=O stretch of the formyl group should remain. |

Potential Applications and Post-Synthetic Modification

The true potential of FFBA-based MOFs lies in the reactivity of the pendant formyl groups, which allows for post-synthetic modification (PSM). This enables the tailoring of the pore environment for specific applications.

Post-Synthetic Modification via Imine Condensation

The aldehyde functionality can readily undergo condensation reactions with various amines to form imines, thereby introducing new functional groups into the MOF.

Logical Relationship Diagram:

Caption: Post-synthetic modification pathway and applications.

Prospective Applications

-

Heterogeneous Catalysis: By grafting catalytic sites (e.g., chiral amines, metal complexes) onto the formyl groups, FFBA-MOFs could be developed as highly active and selective heterogeneous catalysts.

-

Selective Adsorption and Separation: Functionalization of the pores could enhance the selective capture of specific gases (e.g., CO₂) or pollutants from air and water.

-

Drug Delivery: The formyl groups could be used to attach drug molecules via cleavable linkers, allowing for controlled release in response to specific stimuli (e.g., pH).

-

Sensing: The introduction of chromophores or fluorophores via PSM could lead to the development of chemical sensors for the detection of various analytes.

Conclusion

This compound presents a compelling case as a versatile bifunctional linker for the rational design of functional porous materials. While direct experimental evidence for its use in MOF synthesis is currently limited in public literature, the foundational principles of MOF chemistry and the known reactivity of its constituent functional groups strongly suggest its significant potential. The ability to perform post-synthetic modification on the formyl group opens up a vast design space for creating tailored materials for a wide array of applications, from industrial catalysis to advanced biomedical technologies. Further research into the synthesis and characterization of FFBA-based MOFs is warranted to fully unlock the potential of this promising organic linker.

References

An In-Depth Technical Guide to 4-(5-Formyl-2-furyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-formyl-2-furyl)benzoic acid, a bifunctional organic compound with potential applications in medicinal chemistry and materials science. This document details the compound's discovery, historical development, and key chemical and physical properties. Detailed experimental protocols for its synthesis are provided, along with a summary of its spectral and physical characterization data. While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential as a versatile building block in the design of novel therapeutic agents and functional materials.

Introduction

This compound, with the CAS Number 39245-15-3, is an aromatic carboxylic acid and aldehyde. Its structure, featuring a central furan ring linking a formyl group and a benzoic acid moiety, makes it a molecule of interest for further chemical modifications and explorations of its biological activities. The presence of both an aldehyde and a carboxylic acid group on a relatively rigid backbone provides opportunities for the synthesis of a wide array of derivatives, including Schiff bases, polymers, and metal-organic frameworks.

Discovery and History